Anhalidine

5-HT₇ receptor pharmacology inverse agonism cAMP functional assay

Anhalidine is the most potent endogenous 5-HT₇ receptor inverse agonist identified to date (EC₅₀=219 nM, Eₘₐₓ=-95.4%), offering 2-fold higher functional potency than pellotine. Its defined 8-hydroxy-6,7-dimethoxy-N-methyl substitution pattern makes it the optimal reference standard for SAR-driven tetrahydroisoquinoline drug discovery. Unlike generic alkaloid mixtures, authenticated anhalidine eliminates uncontrolled variables in 5-HT₇R signaling, receptor occupancy, and circadian rhythm research.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 2245-94-5
Cat. No. B3049902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhalidine
CAS2245-94-5
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C(=C2C1)O)OC)OC
InChIInChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13/h6,14H,4-5,7H2,1-3H3
InChIKeyDTXOXOHMRGAFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhalidine (CAS 2245-94-5): Procurement-Ready Tetrahydroisoquinoline Alkaloid for Neuroscience Research


Anhalidine (CAS 2245-94-5) is a naturally occurring tetrahydroisoquinoline alkaloid primarily isolated from Lophophora williamsii (peyote cactus) [1]. Its IUPAC designation is 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, with molecular formula C₁₂H₁₇NO₃ and molar mass 223.27 g·mol⁻¹ [2]. The compound belongs to a family of simple tetrahydroisoquinolines structurally related to mescaline, sharing the phenethylamine-derived isoquinoline core [3]. Anhalidine has been identified as a potent inverse agonist of the serotonin 5-HT₇ receptor, a target implicated in circadian rhythm regulation, mood modulation, and cognition [4]. Its value as a pharmacological tool derives from a defined substitution pattern (8-hydroxy-6,7-dimethoxy with N-methylation) that confers specific functional activity at 5-HT₇R [5].

Why Generic Tetrahydroisoquinoline Substitution Fails: Anhalidine-Specific Pharmacological Differentiation


Within the Lophophora-derived tetrahydroisoquinoline alkaloid family, compounds including pellotine, anhalonidine, anhalamine, and lophophorine share the same core bicyclic scaffold yet exhibit markedly divergent pharmacological profiles. This divergence stems from specific substitution patterns: the presence and position of hydroxyl and methoxy groups, the presence or absence of N-methylation, and the presence or absence of a 1-methyl substituent. For example, anhalonidine (N-desmethylpellotine) lacks N-methylation, while pellotine possesses a 1-methyl group absent in anhalidine [1]. These structural variations translate into quantifiable differences in receptor pharmacology: anhalidine (1b) demonstrates approximately 2-fold higher functional potency at 5-HT₇R than pellotine (1a), while anhalonidine exhibits only about one-fourth the sedative potency of pellotine in vivo [2][3]. Consequently, substituting one tetrahydroisoquinoline alkaloid for another without explicit structural and pharmacological justification introduces uncontrolled experimental variables that undermine reproducibility and data interpretation.

Quantitative Comparative Evidence: Anhalidine (CAS 2245-94-5) Versus Structural Analogs


5-HT₇ Receptor Inverse Agonist Potency: Anhalidine vs. Pellotine Direct Comparison

In a systematic functional evaluation of 8-hydroxy-tetrahydroisoquinoline analogs using the GloSensor cAMP assay, anhalidine (compound 1b) demonstrated the highest inverse agonist potency among all evaluated compounds. Direct comparison with pellotine (compound 1a) reveals that anhalidine, which lacks the 1-methyl substituent present in pellotine, exhibits 2-fold higher functional potency [1]. The substitution pattern–activity relationship analysis further confirmed that 8-hydroxy-6,7-dimethoxy substitution (as in anhalidine) is preferred over 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy analogs for robust 5-HT₇R interaction [2].

5-HT₇ receptor pharmacology inverse agonism cAMP functional assay

Structural Basis for Enhanced 5-HT₇R Inverse Agonism: 1-Methyl Absence Advantage

Molecular dynamics simulations combined with functional cAMP assays identified the structural determinants of 5-HT₇R inverse agonism among tetrahydroisoquinoline alkaloids. The absence of a 1-methyl group in anhalidine (compared to pellotine) allows more robust interaction with the 5-HT₇R binding pocket, correlating with enhanced inverse agonism efficacy [1]. Additionally, the 8-hydroxy substitution (rather than 8-methoxy) was found to be critical for enabling this interaction, while N-methylation improved potency across the evaluated series [2]. These findings establish that anhalidine's specific substitution pattern (N-methyl, 8-hydroxy, 6,7-dimethoxy, no 1-methyl) represents a pharmacologically optimized configuration distinct from all other evaluated analogs.

structure-activity relationship molecular dynamics tetrahydroisoquinoline pharmacology

Comparative Sedative Potency: Anhalidine vs. Anhalonidine vs. Pellotine Class-Level Inference

Historical pharmacological evaluation of tetrahydroisoquinoline cactus alkaloids established relative sedative potencies across this compound class. Anhalonidine (N-desmethylpellotine) produced calming/sedative effects in humans at doses of 100–250 mg, with approximately one-fourth the potency of pellotine and no hallucinogenic effects observed at doses up to 250 mg [1]. Pellotine demonstrates higher sedative potency than anhalonidine. While direct head-to-head sedative potency data for anhalidine relative to pellotine or anhalonidine are not available in the open literature, the structural relationship (anhalidine is N-methylated like pellotine but lacks the 1-methyl group) positions anhalidine as a distinct pharmacological entity within this class. The 2-fold higher 5-HT₇R functional potency of anhalidine versus pellotine [2] provides a receptor-level basis for differential in vivo effects.

sedative pharmacology tetrahydroisoquinoline behavioral effects structure-activity relationship

Analytical Characterization: Distinctive Melting Point and Chromatographic Properties

Anhalidine exhibits distinctive physicochemical properties that differentiate it from structurally similar tetrahydroisoquinoline alkaloids and facilitate unambiguous analytical identification. The compound has a reported melting point of 131–133 °C [1]. In contrast, anhalonidine (CAS 519-16-4) melts at 160 °C, providing a 27–29 °C differential that enables straightforward differentiation via melting point determination [2]. Anhalidine has been identified in cactus extracts via gas chromatography-mass spectrometry (GC-MS) as a trace constituent alongside carnegine and salsolidine in Neobuxbaumia species [3]. In Turbinicarpus species, anhalidine was detected at trace levels (<20 μg/g fresh weight) [4].

analytical chemistry quality control compound authentication

High-Value Research and Industrial Applications for Anhalidine (CAS 2245-94-5)


5-HT₇ Receptor Inverse Agonist Tool Compound in cAMP Functional Assays

Anhalidine is the preferred small-molecule inverse agonist for 5-HT₇R functional studies based on its demonstrated EC₅₀ of 219 nM and Eₘₐₓ of -95.4% in the GloSensor cAMP assay [1]. With 2-fold higher functional potency than pellotine, anhalidine enables lower working concentrations while maintaining robust inverse agonist efficacy. This quantifiable advantage makes it particularly suitable for: (i) dose-response characterization of 5-HT₇R signaling; (ii) comparative pharmacology studies evaluating novel 5-HT₇R ligands; (iii) receptor occupancy and signaling bias investigations; and (iv) as a reference standard for assay validation and inter-laboratory reproducibility assessments.

Structure-Activity Relationship (SAR) Studies of Tetrahydroisoquinoline Alkaloids

Anhalidine serves as a structurally defined reference compound for SAR investigations of 5-HT₇R inverse agonism within the tetrahydroisoquinoline scaffold. Its specific substitution pattern (8-hydroxy-6,7-dimethoxy, N-methylated, no 1-methyl) has been identified through molecular dynamics and functional assays as the optimal configuration for 5-HT₇R interaction among evaluated analogs [2]. Researchers can use anhalidine as: (i) a positive control for synthesizing and evaluating novel 8-hydroxy-tetrahydroisoquinoline derivatives; (ii) a benchmark for assessing the impact of 1-methyl addition or N-demethylation on receptor activity; and (iii) a reference scaffold for computational docking and pharmacophore modeling of 5-HT₇R inverse agonists.

Analytical Reference Standard for Natural Product Identification

Anhalidine has been identified in multiple cactus genera including Lophophora, Neobuxbaumia, Turbinicarpus, and Pelecyphora, as well as in several Acacia species [3][4]. Its distinctive melting point (131–133 °C) differentiates it from anhalonidine (160 °C), providing a straightforward identity confirmation method [5]. GC-MS methods have been established for detecting anhalidine in complex plant matrices [3]. Procurement of authenticated anhalidine supports: (i) phytochemical profiling of cactus alkaloid content; (ii) botanical authentication and chemotaxonomic classification studies; (iii) quality control of botanical reference materials; and (iv) development and validation of LC-MS/MS or GC-MS analytical methods for alkaloid quantification in plant extracts or dietary supplements.

Circadian Rhythm and Mood Regulation Pathway Investigation

Given that 5-HT₇R is implicated in circadian rhythm control, mood regulation, and cognition [1], anhalidine's potent inverse agonist activity (EC₅₀ = 219 nM) positions it as a valuable pharmacological probe for dissecting 5-HT₇R contributions to these physiological processes. Specific research applications include: (i) evaluating 5-HT₇R-mediated modulation of neuronal excitability in primary neuronal cultures or brain slice preparations; (ii) investigating the role of constitutive 5-HT₇R activity in sleep-wake cycle regulation; (iii) assessing 5-HT₇R inverse agonism effects on synaptic plasticity and learning/memory paradigms; and (iv) exploring 5-HT₇R as a target for mood disorder interventions where inverse agonism rather than antagonism may confer therapeutic advantage.

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